3-(3-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
3-(3-Chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a triazaspiro[4.5]decane core with two chlorinated aromatic substituents: a 3-chlorophenyl group at position 3 and a 2-chlorobenzyl group at position 6. This structural arrangement confers rigidity and distinct electronic properties, making it a candidate for pharmacological studies . The compound is synthesized via multi-step organic reactions, often starting with hydrazone intermediates followed by cyclization under acidic or catalytic conditions . Its biological activity is hypothesized to arise from interactions with enzymes or receptors, though specific targets remain under investigation .
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c21-16-6-3-5-14(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-15-4-1-2-7-17(15)22/h1-7,12H,8-11,13H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPZXPJCZIQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-8-[(2-Chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has attracted attention in pharmacological and medicinal chemistry research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H16Cl2N4O
- Molecular Weight : 367.25 g/mol
- CAS Number : Not specified in the search results.
Structural Features
The compound features a spirocyclic structure with triazole and carbonyl functionalities, which are often associated with diverse biological activities.
Antimicrobial Activity
Research indicates that similar triazole derivatives exhibit significant antimicrobial properties. For instance, a study on various triazole compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that the target compound may also possess similar activity due to its structural components .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| Target Compound | Unknown | TBD |
Anticonvulsant Activity
The anticonvulsant potential of compounds with similar structures has been evaluated using the maximal electroshock seizure model in mice. This model is crucial for assessing the efficacy of new antiepileptic drugs.
Case Study
In a study involving related compounds, it was found that certain triazole derivatives significantly reduced seizure activity when administered at specific doses. The study highlighted the importance of the chlorophenyl substituents in enhancing anticonvulsant effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or substituents can lead to enhanced potency or selectivity towards specific biological targets.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of Chlorine | Increased potency |
| Methyl group substitution | Enhanced selectivity |
| Triazole ring alterations | Variable activity |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 2-chlorobenzyl group at position 8 is distinct from sulfonyl-containing analogs (e.g., ), which often exhibit enhanced solubility and enzyme-binding affinity due to sulfonyl’s polarity .
- Chlorine Effects : Chlorophenyl groups at position 3 (target compound and ) enhance lipophilicity and membrane permeability compared to methyl- or fluorophenyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
